Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl-

説明

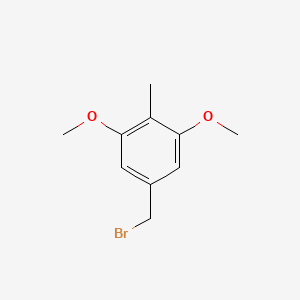

The compound “Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl-” is a substituted benzene derivative characterized by a bromomethyl group at position 5, methoxy groups at positions 1 and 3, and a methyl group at position 2. Its molecular formula is C₁₀H₁₃BrO₂, with a calculated molecular weight of 245.12 g/mol. The bromomethyl group (-CH₂Br) introduces reactivity for nucleophilic substitution, while the methoxy groups (-OCH₃) act as electron-donating substituents, directing electrophilic aromatic substitution to specific positions on the aromatic ring. This compound is of interest in synthetic organic chemistry for further functionalization, such as cross-coupling reactions or pharmaceutical intermediate synthesis.

特性

IUPAC Name |

5-(bromomethyl)-1,3-dimethoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVUSDVVLUCOTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)CBr)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl- typically involves the bromination of a precursor compound. One common method is the bromination of 1,3-dimethoxy-2-methylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

Substitution Reactions: Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl- can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes depending on the oxidizing agent used.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Formation of alcohols, amines, or thiols.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of methyl derivatives.

科学的研究の応用

Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl- has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its ability to undergo various chemical transformations.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Biological Studies: Employed in the study of enzyme interactions and metabolic pathways.

作用機序

The mechanism of action of Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl- involves its ability to act as an electrophile in various chemical reactions. The bromomethyl group is particularly reactive, allowing the compound to participate in nucleophilic substitution reactions. The methoxy groups can influence the electron density of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions.

類似化合物との比較

Table 1: Key Properties of Structurally Related Compounds

Physicochemical Properties

- Lipophilicity : The pentyl group in CAS 82078-06-6 increases logP compared to the bromomethyl derivative, making it more suitable for lipid-soluble applications .

- Thermal Stability : Methoxymethoxy-protected derivatives (e.g., CAS 70654-69-2) are thermally stable but require acidic conditions for deprotection .

生物活性

Benzene derivatives, particularly those with halogen substitutions, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl- (commonly referred to as 5-bromo-1,3-dimethoxy-2-methylbenzene) is of particular interest for its potential anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Anticancer Activity

Research has indicated that benzofuran derivatives similar to 5-bromo-1,3-dimethoxy-2-methylbenzene exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies showed that compounds with bromine substitutions induced apoptosis in leukemia cells (K562 and MOLT-4) with IC50 values as low as 0.1 mM . These findings suggest a strong potential for 5-bromo-1,3-dimethoxy-2-methylbenzene in cancer therapy.

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| Compound A | K562 | 0.1 |

| Compound B | HL-60 | 5.0 |

| 5-Bromo-1,3-dimethoxy-2-methylbenzene | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies suggest that it may act as an antibacterial agent against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 16 to 64 µg/mL against clinical strains . This positions it as a potential candidate for developing new antibacterial agents.

Table 2: Antibacterial Activity

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound C | S. aureus | 16 |

| Compound D | B. subtilis | 32 |

| 5-Bromo-1,3-dimethoxy-2-methylbenzene | TBD | TBD |

The mechanism by which benzene derivatives exert their biological effects is largely attributed to their ability to interact with cellular targets such as tubulin and various enzymes involved in metabolic pathways. For example, studies on benzofuran derivatives have shown that they can inhibit interleukin-6 release and induce reactive oxygen species (ROS) generation . These actions contribute to their anticancer and anti-inflammatory effects.

Case Studies

A notable case study involved the synthesis of a series of brominated benzofuran derivatives that were evaluated for their cytotoxicity against different cancer cell lines. The study found that the introduction of bromine significantly enhanced the cytotoxic potential of these compounds compared to non-brominated analogs .

In another study focusing on the synthesis of isocoumarins from brominated intermediates, researchers demonstrated that these compounds exhibited potent activity against HIV-1 replication, highlighting the versatility of brominated benzene derivatives in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。